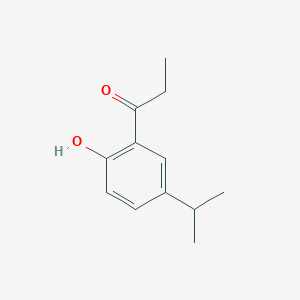

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

288401-26-3 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(2-hydroxy-5-propan-2-ylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h5-8,14H,4H2,1-3H3 |

InChI Key |

HEDRGRJCHGRJHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Nitration of Protected Propiophenone Derivatives

Catalytic Hydrogenation

- Reduction :

Table 1: Nitration-Redution Method Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | Maximizes ortho selectivity |

| Temperature | 0–5°C | Reduces byproduct formation |

| Catalyst Loading | 5% Pd/C | Balances cost and efficiency |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and selectivity:

One-Pot Procedure :

Advantages :

Biocatalytic Approaches

Enzymatic methods offer eco-friendly alternatives:

Lipase-Catalyzed Transesterification :

Challenges :

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | 95 | Industrial | 120–150 |

| Nitration-Reduction | 62–65 | 98 | Pilot-scale | 200–220 |

| Microwave-Assisted | 78 | 99 | Lab-scale | 180–200 |

| Biocatalytic | 54 | 90 | Lab-scale | 300–350 |

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the hydroxy and isopropyl groups direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3)

Major Products Formed

Oxidation: Formation of this compound with a carbonyl group instead of the hydroxy group.

Reduction: Formation of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the isopropyl group may influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Hydroxypropanones

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The isopropyl group in the target compound donates electron density via inductive effects, stabilizing electrophilic aromatic substitution intermediates. In contrast, the nitro group in 1-(2-hydroxy-5-nitrophenyl)propan-1-one withdraws electrons, increasing acidity of the hydroxyl group (pKa ~8-10 vs. ~10-12 for alkyl-substituted derivatives) . The thienyl group in 1-(2-Thienyl)-1-propanone introduces conjugation with the carbonyl, altering UV-Vis absorption properties compared to phenyl analogs .

- This contrasts with smaller substituents (e.g., 4-F in 4-FMC), which minimize steric effects while enhancing lipophilicity .

Biological Activity

1-(2-Hydroxy-5-isopropylphenyl)propan-1-one, also known as 2-hydroxy-5-isopropylacetophenone, is an organic compound with notable biological activities. This article examines its biological properties, including antioxidant effects, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- Boiling Point : Approximately 275.8 °C

- Density : About 1.033 g/cm³

The compound features a hydroxyl group and an isopropyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial for neutralizing free radicals in the body, potentially reducing oxidative stress and preventing cellular damage.

- Mechanism of Action : The compound's hydroxyl group is believed to play a key role in its ability to donate electrons and scavenge free radicals, thereby mitigating oxidative damage.

Potential Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Cardioprotection : Studies have shown that derivatives of this compound may provide protective effects against cardiac injury by modulating oxidative stress pathways.

- Hepatoprotection : Preliminary research suggests hepatoprotective effects, indicating potential use in liver-related disorders.

Case Studies and Experimental Results

Several studies have documented the biological activity of this compound:

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interactions between this compound and various biological targets. These studies help predict the binding affinity and potential efficacy of the compound in therapeutic applications.

Key Findings from Docking Studies

- The compound showed favorable binding interactions with proteins involved in oxidative stress response.

- Docking simulations indicated a strong affinity for enzymes related to lipid metabolism, suggesting a role in lipid-lowering effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.